(2R)-2-Acetamido-2-cyanopropanoic acid
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Overview
Description
(2R)-2-Acetamido-2-cyanopropanoic acid is an organic compound with a unique structure that includes an acetamido group and a cyano group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetamido-2-cyanopropanoic acid typically involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but common reagents include alkyl cyanoacetates and substituted amines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Acetamido-2-cyanopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(2R)-2-Acetamido-2-cyanopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Acetamido-2-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-2-Acetamido-2-cyanopropanoic acid include:
N-cyanoacetamides: These compounds share the cyanoacetamide functional group and have similar chemical properties.
Cyanoacetic acid derivatives: These compounds have a cyano group attached to an acetic acid backbone and exhibit similar reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
609346-36-3 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2R)-2-acetamido-2-cyanopropanoic acid |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)8-6(2,3-7)5(10)11/h1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
UCQZQFDJMOMVHM-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N[C@](C)(C#N)C(=O)O |
Canonical SMILES |
CC(=O)NC(C)(C#N)C(=O)O |
Origin of Product |
United States |
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